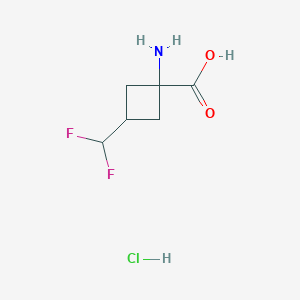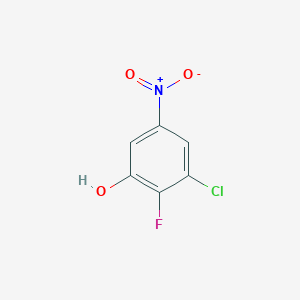![molecular formula C14H13FN2O B2515494 N-[4-(aminometil)fenil]-4-fluorobenzamida CAS No. 926207-17-2](/img/structure/B2515494.png)
N-[4-(aminometil)fenil]-4-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[4-(aminomethyl)phenyl]-4-fluorobenzamide is a derivative of benzamide, which is a class of compounds known for various biological activities. Research has shown that benzamides, such as 4-aminobenzamides, exhibit anticonvulsant effects, indicating their potential in therapeutic applications for seizure disorders . The presence of a fluorine atom in the benzamide structure, as seen in N-fluorobenzamides, has been utilized in the synthesis of fluorescent compounds through formal [4+2] cycloaddition reactions . The introduction of N-phenyl substitutions in aminobenzamides, such as in the case of N-phenylbenzamides, has been associated with enhanced fluorescence, indicating the significance of structural modifications on the photochemical properties of these compounds .
Synthesis Analysis
The synthesis of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide and related compounds involves various chemical reactions. For instance, the synthesis of 4-aminobenzamides has been achieved through the preparation of simple primary and secondary amines . In another study, the synthesis of fluorescent aminonaphthalic anhydrides was accomplished through a multistep process involving N-fluorobenzamides and maleic anhydride . Additionally, the synthesis of related compounds, such as 4-amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide, has been reported using methods like hydrogenation and esterification .
Molecular Structure Analysis
Molecular modeling and crystallographic studies have provided insights into the structure of N-phenylbenzamides. X-ray diffraction methods have been used to determine the molecular structures of MES-active N-phenylbenzamides, revealing a consistent conformation among the most active compounds . Similarly, the crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, a compound with a benzamide moiety, has been elucidated, showing the planarity of the carbonyl and thiourea groups .
Chemical Reactions Analysis
N-fluorobenzamides have been shown to undergo formal [4+2] cycloaddition reactions with maleic anhydride, leading to the formation of fluorescent compounds . The reactivity of aminobenzamides can also be influenced by the presence of N-phenyl substitutions, which affect the photochemical behavior of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides are closely related to their molecular structure. For example, the introduction of a second aromatic ring in 4-aminobenzamides has been found to produce more potent anticonvulsant compounds . The presence of fluorine in the benzamide structure can lead to the synthesis of compounds with fluorescent properties . The crystallographic studies of benzamides have also highlighted the importance of intermolecular interactions, such as hydrogen bonding, in stabilizing the molecular structure and influencing the properties of these compounds .
Aplicaciones Científicas De Investigación
Imágenes biológicas y etiquetado
N-(4-aminometilfenil)piridinio: los derivados se han empleado como sondas fluorescentes para imágenes biológicas. Su estructura única les permite unirse selectivamente a componentes celulares específicos, como proteínas o ácidos nucleicos. Los investigadores utilizan estos derivados para visualizar procesos celulares, rastrear la localización de proteínas y estudiar la dinámica intracelular. Por ejemplo, compuestos como SynaptoGreen™ C4 y SynaptoRed™ C2 (ambos basados en este andamio) se utilizan ampliamente en estudios de imágenes de células vivas .
Derivatización química en espectrometría de masas
El reactivo AMPP (1-(4-(aminometil)fenil)piridin-1-io cloruro) se utiliza en proteómica basada en espectrometría de masas. Marca de forma covalente moléculas que contienen ácidos carboxílicos y aldehídos, lo que permite su identificación y cuantificación. Al derivatizar grupos funcionales específicos, los investigadores mejoran la sensibilidad y especificidad de los análisis de espectrometría de masas, particularmente en muestras biológicas complejas .
Inhibición de la quinasa JAK2 para neoplasias mieloproliferativas (MPN)
N-(4-aminometilfenil)piridinio: los derivados han demostrado ser prometedores como inhibidores selectivos de la quinasa JAK2. Las MPN, un grupo de trastornos sanguíneos, se caracterizan por la proliferación celular anormal. La inhibición selectiva de JAK2 ofrece potencial terapéutico al dirigirse a las vías moleculares subyacentes. Los investigadores están explorando activamente estos derivados para desarrollar tratamientos efectivos para MPN .
Mecanismo De Acción
Target of Action
The primary target of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide is the Janus kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for a variety of cytokines and growth factors .
Mode of Action
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide acts as a selective inhibitor of JAK2 . It binds to the kinase domain of JAK2, thereby inhibiting its activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell proliferation and survival .
Biochemical Pathways
The inhibition of JAK2 by N-[4-(aminomethyl)phenyl]-4-fluorobenzamide affects several downstream signaling pathways, including the JAK-STAT pathway . This pathway is involved in cell growth, differentiation, apoptosis, and immune response . By inhibiting JAK2, the compound disrupts these processes, potentially leading to the suppression of disease progression .
Result of Action
The inhibition of JAK2 by N-[4-(aminomethyl)phenyl]-4-fluorobenzamide leads to the disruption of critical cellular processes, including cell growth and survival . This can result in the suppression of disease progression in conditions where JAK2 is implicated, such as in certain types of cancers .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHSLXCCHINLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)
![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)




![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)
![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)


